(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride
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Description
“(3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride” is a compound with the CAS Number: 1955474-68-6 . It has a molecular weight of 167.64 and is stored at 4 degrees Celsius . It’s physical form is oil .
Physical And Chemical Properties Analysis
“(3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride” has a molecular weight of 167.64 and is stored at 4 degrees Celsius . It’s physical form is oil .
Scientific Research Applications
Pharmacological Profiles
- 5-HT2A Receptor Antagonism : A study examined the pharmacology of a compound closely related to (3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride. This compound demonstrated concentration-dependent inhibition of platelet aggregation induced by serotonin in various species. It also showed high affinity for 5-HT2A receptors, indicating its potential as a novel serotonin receptor antagonist (Ogawa et al., 2002).
Organic Chemistry and Synthesis
- Synthesis of Anticancer Agents : Research in medicinal chemistry included the synthesis of compounds like (3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride for potential application as anticancer agents. This involves complex chemical reactions and evaluations of their effects on cancer cells (Temple et al., 1983).
Chemical Analysis and Characterization
- Molecular Interaction and Activity Studies : A study involved synthesizing Mn(II) complexes and assessing their catalytic activity. Such research is pivotal in understanding the molecular interactions and potential applications of these compounds in various fields (Chakraborty et al., 2016).
Potential Therapeutic Applications
- Antipsychotic Agent Synthesis : Research into the synthesis of specific pyrrolidine derivatives, including (3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride, has implications in the development of new antipsychotic medications (Högberg et al., 1990).
Biological Evaluation
- Evaluation in Pancreatitis Models : The compound and its derivatives were evaluated in experimental models of pancreatitis, indicating its potential in medical research and therapy (Ogawa et al., 2005).
Synthesis Techniques
- Stereoselective Synthesis : A study focused on the stereoselective synthesis of 3-hydroxypyrrolidines, showcasing advanced techniques in organic synthesis relevant to the production of (3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride (Draper & Britton, 2010).
properties
IUPAC Name |
(3R,5S)-5-ethylpyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-5-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQRMXBUZPYLLL-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H](CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride |
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